2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-11-9-12(16)10-19-13(11)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXVPYDTQRTUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the piperazine moiety and subsequent attachment of the fluorinated pyridine group. Key steps may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of Piperazine: The piperazine moiety can be introduced via nucleophilic substitution reactions.
Attachment of Fluorinated Pyridine: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) at electron-deficient positions due to the electron-withdrawing effects of the nitrogen atoms. Key observations:
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Chlorine Replacement : Analogous pyrimidine derivatives (e.g., 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) react with morpholine under mild conditions (K<sub>2</sub>CO<sub>3</sub>, room temperature) to replace chlorine at position 7 selectively, achieving 94% yield .
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Fluorine Reactivity : The 5-fluoro group on the pyridine moiety shows moderate electrophilicity, enabling substitution with oxygen- or nitrogen-based nucleophiles under microwave-assisted conditions.
Acylation and Amidation
The piperazine nitrogen participates in acylation reactions:
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Carbonyl Activation : The 5-fluoro-3-methylpyridine-2-carbonyl group facilitates amide bond formation with primary/secondary amines. For example, coupling with 2-chloroacetyl chloride in acetonitrile (DIPEA catalyst) yields chloroacetamide intermediates, pivotal for further functionalization .
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Catalytic Influence : Microwave irradiation reduces reaction times (<30 minutes) and improves yields (15–20% increase) compared to conventional heating.
Cross-Coupling Reactions
The pyrimidine core supports transition-metal-catalyzed couplings:
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Heterocycle Functionalization : Boronic acid derivatives react at the pyrimidine C4/C6 positions, enabling aryl/heteroaryl group introductions .
Reductive Amination and Hydrogenation
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Piperazine Modification : The secondary amine in the piperazine linker undergoes reductive amination with aldehydes/ketones (NaBH<sub>3</sub>CN, MeOH) to introduce alkyl/aryl groups .
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Nitro Group Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) converts nitro-substituted analogs to amines with >90% efficiency .
Stability and Degradation Pathways
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Hydrolytic Sensitivity : The carbonyl linker is susceptible to base-mediated hydrolysis (NaOH, aqueous ethanol), forming 5-fluoro-3-methylpicolinic acid and piperazinylpyrimidine fragments.
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Thermal Stability : Decomposition occurs above 200°C, with mass spectrometry confirming CO and NH<sub>3</sub> loss as primary degradation products.
Synthetic Optimization Strategies
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Microwave Assistance : Reduces reaction times by 50–70% for S<sub>N</sub>Ar and acylation steps.
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Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance reaction rates and regioselectivity in cross-coupling reactions .
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in targeting enzymes like monoacylglycerol lipase (MAGL) and kinases . Further studies should explore enantioselective modifications and in vivo stability correlations.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of piperazine, such as the one , can inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can act as inhibitors of ATR (Ataxia Telangiectasia and Rad3 related protein) and PARP (Poly (ADP-ribose) polymerase), both of which are critical in DNA repair mechanisms. The combination of ATR and PARP inhibitors has shown promise in inducing cancer cell death, particularly in tumors with deficiencies in DNA damage response pathways .
Neuropharmacological Potential
The piperazine moiety is also associated with neuropharmacological effects. Modifications to the piperazine ring can enhance the permeability of these compounds across the blood-brain barrier, which is crucial for treating central nervous system disorders. The incorporation of methyl groups at strategic positions has been reported to improve the bioavailability and efficacy of these compounds .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of similar piperazine derivatives. Compounds that include the pyridine and piperazine functionalities have demonstrated significant antibacterial activity against various strains, including multidrug-resistant bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Synthesis and Derivatives
The synthesis of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions including:
- Suzuki Coupling : This method is often used to form carbon-carbon bonds between boronic acids and halides, leading to the formation of complex heterocycles .
- One-Pot Reactions : These reactions simplify synthesis by combining multiple steps into a single process, enhancing yield and reducing time .
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal highlighted the efficacy of a compound closely related to this compound in inhibiting tumor growth in xenograft models. The compound was shown to significantly reduce tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that certain modifications led to enhanced activity against resistant strains, suggesting that this class of compounds could be pivotal in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperazine-Substituted Pyrimidines and Oxazolo-Pyrimidines
Several compounds with piperazine-pyrimidine backbones have been synthesized, differing in substituents and functional groups. Key examples include:
Key Observations :
- Substituent Effects : Sulfonyl groups (e.g., methylsulfonyl, tosyl) improve solubility and thermal stability compared to alkyl or halogenated groups .
- Biological Activity : The fluoropyridine carbonyl group in the main compound may enhance target specificity for MAGL over simpler sulfonyl or chloroacetyl derivatives .
Halogen and Functional Group Variations
Halogen substitutions significantly influence pharmacological profiles. For example:
| Compound Name (Example ID) | Substituents | Molecular Weight (g/mol) | Activity |
|---|---|---|---|
| 4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | 2-Fluorophenylsulfonyl | N/A | Nucleoside transporter inhibition |
| 4-(4-(4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | 4-Chlorophenylsulfonyl | N/A | Altered selectivity due to chlorine position |
| Main Compound | 5-Fluoro-3-methylpyridine-2-carbonyl | N/A | MAGL inhibition; neuroinflammation targeting |
Key Observations :
- Halogen Position : Fluorine at position 5 (main compound) vs. position 2 () impacts enzyme selectivity and binding affinity .
- Carbonyl vs. Sulfonyl : The pyridine carbonyl group may offer better membrane permeability than bulkier sulfonyl groups .
Alkyl and Heterocyclic Modifications
Alkyl chains and heterocyclic additions alter pharmacokinetics:
Biological Activity
The compound 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 291.32 g/mol. The structure includes a pyrimidine ring linked to a piperazine moiety and a fluorinated pyridine, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . For instance, research has indicated that derivatives containing the pyrimidine structure exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 |
| This compound | A549 | 0.03 ± 0.0056 |
| This compound | Colo-205 | 0.01 ± 0.074 |
These results suggest that this compound has potent activity against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various strains. The synthesized compound showed promising results against:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | <100 µg/mL |
| S. aureus | <100 µg/mL |
| K. pneumoniae | <100 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to apoptosis in cancer cells and inhibition of microbial growth . The exact pathways remain under investigation but may involve the inhibition of key signaling pathways critical for cell proliferation and survival.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
- Study on Anticancer Efficacy : A study compared the efficacy of various pyrimidine derivatives against standard chemotherapeutic agents like etoposide. The results indicated that several derivatives exhibited superior cytotoxicity compared to etoposide, highlighting their potential as alternative treatments for cancer .
- Antimicrobial Efficacy Study : In a study assessing the antimicrobial properties of pyrimidine derivatives, the tested compounds demonstrated significant inhibitory effects against multiple bacterial strains, suggesting their viability as new antimicrobial agents .
Q & A
Basic: What are the typical synthetic routes for 2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the pyridine-carbonyl intermediate via coupling reactions (e.g., using 5-fluoro-3-methylpyridine-2-carboxylic acid with activating agents like thionyl chloride).
- Step 2: Piperazine ring functionalization through nucleophilic substitution or amidation.
- Step 3: Pyrimidine ring assembly via cyclocondensation using reagents such as guanidine or thiourea derivatives under basic conditions (e.g., NaH in THF).
Key Reagents: Potassium permanganate (oxidation), LiAlH₄ (reduction), and Pd catalysts for coupling reactions. Reaction temperatures range from 0°C to reflux, with strict solvent control (DMF, DCM) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Validation employs:
- Single-crystal X-ray diffraction to confirm spatial arrangement (e.g., orthorhombic crystal system with unit cell parameters: a = 21.3 Å, b = 18.6 Å, c = 7.5 Å) .
- Spectroscopic techniques:
- ¹H/¹³C NMR for functional group analysis (e.g., fluorinated pyridine protons at δ 8.2–8.5 ppm).
- HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z 356.15).
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) require:
- Standardized assays: Use uniform cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 25°C) to minimize variability.
- Dose-response validation: Repeat experiments with gradient concentrations (1 nM–100 µM) and statistical triplicates.
- Off-target profiling: Employ proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Structural analogs comparison: Test derivatives (e.g., replacing the fluoropyridine with chloropyridine) to isolate structure-activity relationships (SAR) .
Advanced: What methodologies optimize reaction yields during piperazine-pyrimidine coupling?
Answer:
Optimization strategies include:
- Catalyst screening: Pd(PPh₃)₄ vs. CuI for Buchwald-Hartwig coupling, monitoring progress via TLC.
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine nitrogen.
- Temperature gradients: Slow heating (40°C → 80°C) reduces side-product formation (e.g., dimerization).
- Protecting groups: Use Boc-protected piperazine to prevent undesired protonation, followed by TFA deprotection.
Reported yields improve from 45% to 78% under optimized conditions .
Advanced: How is computational modeling applied to predict this compound’s pharmacokinetics?
Answer:
In silico tools predict:
- ADMET properties: SwissADME for bioavailability (e.g., LogP = 2.1, TPSA = 65 Ų).
- Target binding: Molecular docking (AutoDock Vina) to map interactions with kinase ATP pockets (e.g., hydrogen bonding with Glu95).
- Metabolic stability: CYP450 isoform metabolism simulations (CYP3A4 major pathway).
Validation via in vitro hepatocyte assays confirms half-life (t₁/₂ = 3.2 h) and clearance rates .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column chromatography: Silica gel (200–300 mesh) with eluents like EtOAc/hexane (3:7) for intermediate purification.
- Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals (mp 287–293°C).
- HPLC prep-scale: C18 reverse-phase columns with acetonitrile/water gradients (5→95% over 30 min) .
Advanced: What are the challenges in characterizing degradation products under physiological conditions?
Answer:
Challenges include:
- Low-abundance metabolites: LC-MS/MS with MRM mode (e.g., QTRAP 6500+) enhances sensitivity.
- Reactive intermediates: Trapping agents (e.g., glutathione) stabilize transient species for NMR analysis.
- Isomer discrimination: Chiral columns (e.g., Chiralpak IA) resolve enantiomers formed via hydrolytic pathways.
Degradation pathways are mapped using accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How do structural modifications enhance this compound’s selectivity for CNS targets?
Answer:
Modifications focus on:
- Lipophilicity adjustment: Introduce methyl groups (↑ LogP for BBB penetration) or polar substituents (↓ LogP for peripheral action).
- Bioisosteric replacement: Swap pyrimidine with triazine to reduce hERG inhibition (IC₅₀ shift from 1.2 µM to 8.7 µM).
- Stereochemistry control: Synthesize (R)- and (S)-enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) to isolate active forms.
In vivo efficacy is validated using rodent models (e.g., forced swim test for antidepressant activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
